molecular formula C13H19N5O4 B2357927 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 876892-11-4

7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2357927
CAS RN: 876892-11-4
M. Wt: 309.326
InChI Key: YGLDGZXYBSHAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as AHPD and has shown promising results in various studies related to cancer treatment, inflammation, and other medical conditions. In

Scientific Research Applications

Receptor Affinity and Pharmacological Evaluation

Compounds related to 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione have been studied for their affinity towards serotonin receptors. In particular, derivatives of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione have displayed potential as ligands for serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds, including 7-arylpiperazynylalkyl and 7-tetrahydroisoquinolinylalkyl derivatives, have shown varying degrees of antagonistic or agonistic activity for these receptors, which is significant for understanding their therapeutic potential in psychiatric disorders (Żmudzki et al., 2015) (Chłoń-Rzepa et al., 2013).

Crystal Structure Analysis

Research on compounds similar to this compound has also focused on their crystal structure. Studies have revealed that these compounds typically possess a planar purine fused-ring skeleton and a specific conformation for the aminoalkyl side chain, which is influenced by intramolecular hydrogen bonding. Such insights are valuable for the rational design of new compounds with desired pharmacological properties (Karczmarzyk et al., 1995) (Karczmarzyk et al., 1997).

Synthesis and Structural Elucidation

Several studies have been dedicated to synthesizing new derivatives of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione and analyzing their structures. This includes the synthesis of novel purineselenyl and thiadiazolyl derivatives, which were characterized using various spectroscopic methods. Such research contributes to expanding the chemical diversity of purine derivatives and exploring their potential applications (Gobouri, 2020).

Pharmacological Properties

Compounds structurally similar to this compound have been assessed for various pharmacological properties. Research has revealed their potential as antiasthmatic, antiinflammatory, and antihistaminic agents. These studies contribute significantly to the development of new therapeutic agents for treating various diseases, based on their receptor affinity and pharmacological profiles (Pascal et al., 1985) (Kaminski et al., 1989).

properties

IUPAC Name

8-amino-7-(2-hydroxy-3-prop-2-enoxypropyl)-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O4/c1-4-5-22-7-8(19)6-18-9-10(15-12(18)14)16(2)13(21)17(3)11(9)20/h4,8,19H,1,5-7H2,2-3H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLDGZXYBSHAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CC(COCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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